molecular formula C14H20N2O3S B11092253 1,2,2-Trimethyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid

1,2,2-Trimethyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid

Cat. No.: B11092253
M. Wt: 296.39 g/mol
InChI Key: IIENKKXWWBLWRR-UHFFFAOYSA-N
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Description

1,2,2-TRIMETHYL-3-{[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID is a complex organic compound featuring a cyclopentane ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-TRIMETHYL-3-{[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the formation of the cyclopentane ring followed by the introduction of the thiazole group through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,2-TRIMETHYL-3-{[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2,2-TRIMETHYL-3-{[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,2-TRIMETHYL-3-{[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to engage in various biochemical interactions, potentially affecting enzyme activity or receptor binding. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: Compounds with similar cyclopentane structures but different substituents.

    Thiazole derivatives: Compounds featuring the thiazole ring with various functional groups.

Uniqueness

1,2,2-TRIMETHYL-3-{[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID is unique due to its specific combination of a cyclopentane ring and a thiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1,2,2-trimethyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H20N2O3S/c1-8-7-15-12(20-8)16-10(17)9-5-6-14(4,11(18)19)13(9,2)3/h7,9H,5-6H2,1-4H3,(H,18,19)(H,15,16,17)

InChI Key

IIENKKXWWBLWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O

Origin of Product

United States

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